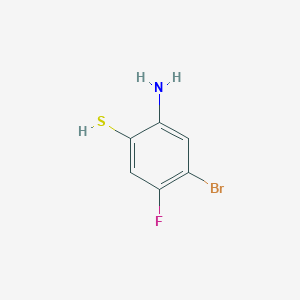
3-(1-(3-(3-Bromo-4-methoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. Unfortunately, the exact structure is not available in the retrieved resources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources.Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activity
Thiazolidine derivatives, including those similar in structure to the specified compound, have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, a study on the synthesis of thiazolidine derivatives has demonstrated their efficacy against various gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as notable antifungal activity against Aspergillus niger and Aspergillus flavus. These compounds, through structural modifications, exhibit potential as antimicrobial and antifungal agents (Prakash et al., 2011).
Hypoglycemic Activity
Thiazolidine-2,4-diones have also been recognized for their hypoglycemic activity. A series of imidazopyridine thiazolidine-2,4-diones were designed, synthesized, and evaluated for their effect on insulin-induced adipocyte differentiation and hypoglycemic activity in vivo. This research indicates the potential of thiazolidine derivatives in the treatment of diabetes, showcasing the structural versatility of thiazolidine-2,4-diones in medicinal chemistry (Oguchi et al., 2000).
Anticancer Activity
Research into thiazolidine-2,4-dione derivatives has extended into exploring their anticancer potential. One study synthesized N-substituted indole derivatives that showed promising results in inhibiting the topoisomerase-I enzyme in MCF-7 human breast cancer cell lines. These findings contribute to the growing interest in thiazolidine derivatives as a scaffold for developing novel anticancer therapies (Kumar & Sharma, 2022).
Chemical and Structural Characterization
Apart from their biological activities, thiazolidine derivatives are subjects of chemical and structural characterization studies, aimed at understanding their physicochemical properties, synthesis pathways, and potential modifications for enhanced biological activity. These studies often involve the synthesis of novel compounds and their evaluation using various spectroscopic and analytical techniques, contributing to the fundamental knowledge required for drug development (Volkova et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
3-[1-[3-(3-bromo-4-methoxyphenyl)propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O4S/c1-25-15-4-2-12(10-14(15)19)3-5-16(22)20-8-6-13(7-9-20)21-17(23)11-26-18(21)24/h2,4,10,13H,3,5-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPJHUIIEJULNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)CSC3=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl](phenyl)methanone](/img/structure/B2756508.png)

![3-(4-methoxyphenyl)-2-[3-phenyl-7-(phenylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carbonyl]prop-2-enenitrile](/img/structure/B2756510.png)
![N-(3-acetamidophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2756511.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2756512.png)

![4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2756514.png)
![(2E)-4-{[1-(benzenesulfonyl)piperidin-4-yl]formamido}-N-methylbut-2-enamide](/img/structure/B2756516.png)
![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2756517.png)



![6-(4-hydroxyphenyl)-3-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2756522.png)
